molecular formula C24H52BrN B8590012 N,N-Dimethyl-N-octyltetradecan-1-aminium bromide CAS No. 138416-95-2

N,N-Dimethyl-N-octyltetradecan-1-aminium bromide

Cat. No. B8590012
Key on ui cas rn: 138416-95-2
M. Wt: 434.6 g/mol
InChI Key: MKZWRLFEVBKIAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05252257

Procedure details

The procedure is as described in Example 1, but the following are added successively to the flask with stirring: 145.3 g (0.60 mol) of N-tetradecyl-N,N-dimethylamine, 267.0 g (6.5 mol) of acetonitrile and 121.7 g (0.63 mol) of 1-bromooctane. The mixture is heated to 80° C. with stirring and kept at this temperature for 4 hours and then cooled to room temperature, and an amine conversion of 98% is determined in a sample of the contents of the flask by a residual amine determination. Working-up is carried out as described in Example 1. The N-tetradecyl-N-octyl-N,N-dimethylammonium bromide (4) thus obtained is used for the viscosity determinations described below. The following contents are determined analytically:
Quantity
145.3 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Quantity
121.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(#N)C.[Br:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[Br-:21].[CH2:1]([N+:15]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
145.3 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)N(C)C
Step Two
Name
Quantity
267 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
121.7 g
Type
reactant
Smiles
BrCCCCCCCC
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the following are added successively to the flask
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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